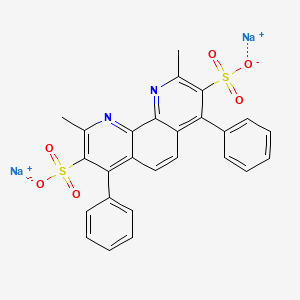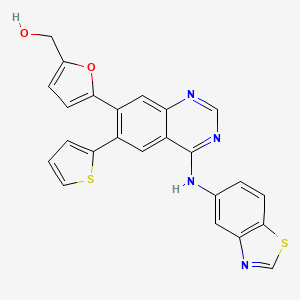
Ripk2/3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk2/3-IN-1 is a potent dual inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and receptor-interacting serine/threonine-protein kinase 3 (RIPK3). It exhibits inhibitory concentration (IC50) values of 3 nM and 117 nM for RIPK2 and RIPK3, respectively . This compound is significant in the study of inflammatory diseases and cancer due to its ability to modulate key signaling pathways involved in immune responses and cell death .
Preparation Methods
The synthesis of Ripk2/3-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Ripk2/3-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ripk2/3-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of kinase activity and the development of new inhibitors.
Biology: It helps in understanding the role of RIPK2 and RIPK3 in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: It is used in drug discovery and development processes to identify new therapeutic targets .
Mechanism of Action
Ripk2/3-IN-1 exerts its effects by inhibiting the kinase activity of RIPK2 and RIPK3. Upon activation by upstream receptors, RIPK2 and RIPK3 undergo autophosphorylation, which is crucial for the activation of downstream signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting these kinases, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .
Comparison with Similar Compounds
Ripk2/3-IN-1 is unique due to its dual inhibitory activity against both RIPK2 and RIPK3. Similar compounds include:
Ponatinib: A known inhibitor of RIPK2 with a different binding pattern.
GSK compounds: These compounds exhibit high affinity and selectivity for RIPK2.
Other RIPK2 inhibitors: Various other inhibitors have been identified through molecular modeling and chemoinformatics analyses
This compound stands out due to its potent dual inhibition, making it a valuable tool in the study of inflammatory diseases and cancer.
Properties
Molecular Formula |
C24H16N4O2S2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[5-[4-(1,3-benzothiazol-5-ylamino)-6-thiophen-2-ylquinazolin-7-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28) |
InChI Key |
OUMWMQOMQTXCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
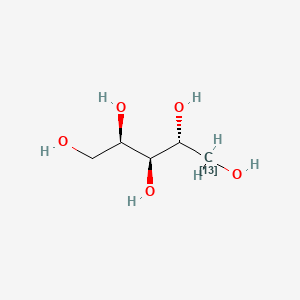



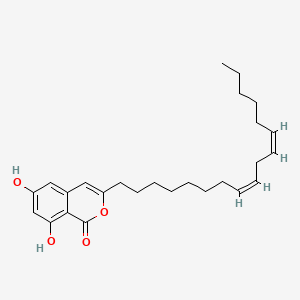
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
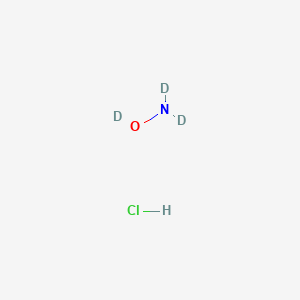
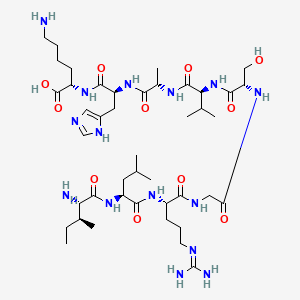
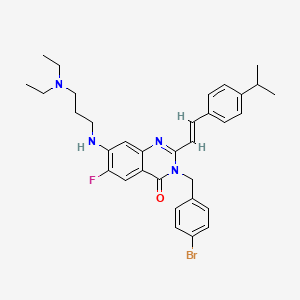
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
